molecular formula C11H15N3O3 B2516002 N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide CAS No. 920188-90-5

N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2516002
CAS No.: 920188-90-5
M. Wt: 237.259
InChI Key: QJUYAUUKZUGWQW-UHFFFAOYSA-N
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Description

N1-(1-Methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • N1-Substituent: A 1-methoxypropan-2-yl group, a branched ether-containing alkyl chain that may enhance solubility and metabolic stability.
  • N2-Substituent: A pyridin-3-yl (3-pyridyl) group, a heteroaromatic moiety that could influence receptor binding or electronic properties.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., oxalamides with pyridyl, methoxyalkyl, or aromatic substituents) are well-documented in pharmaceuticals, flavor enhancers, and antimicrobial agents .

Properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8(7-17-2)13-10(15)11(16)14-9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUYAUUKZUGWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of 1-methoxypropan-2-amine with pyridine-3-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and biological studies. This article explores the applications of this compound, focusing on its synthesis, biological activity, and potential therapeutic uses, supported by data tables and documented case studies.

Structure and Composition

This compound has the molecular formula C13H18N2O3C_{13}H_{18}N_{2}O_{3} and a molecular weight of 250.29 g/mol. The compound features an oxalamide linkage, which is a characteristic that contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxalamides, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Research into the anticancer potential of oxalamides has revealed promising results. Compounds like this compound are being investigated for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies highlight the effectiveness of this compound in biological assays:

  • Antimicrobial Testing : A study assessed the antimicrobial activity using the disc diffusion method against multiple strains. Results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapy.
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations, indicating its potential as an anticancer agent.
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that it interacts favorably with target proteins involved in cancer progression and microbial resistance.

Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesResultReference
AntimicrobialStaphylococcus aureusZone of inhibition: 15 mm
AntimicrobialEscherichia coliZone of inhibition: 12 mm
CytotoxicityHeLa (cervical cancer cells)IC50: 10 µM
CytotoxicityMCF-7 (breast cancer cells)IC50: 8 µM

Synthesis Overview

StepReagents/ConditionsYield (%)
Oxalyl chloride reactionPyridine derivative + oxalyl chloride85%
Amine couplingN1-(1-methoxypropan-2-yl)amine90%

Mechanism of Action

The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Molecular Weight (g/mol) Key Applications/Activities References
Target Compound 1-Methoxypropan-2-yl Pyridin-3-yl Not reported Inferred: Potential flavor/pharma -
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - Umami flavor enhancer (replaces MSG)
Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 351.1 (M+H)+ Antimicrobial (inhibits SCD1)
Compound 15 (N1-(4-Chlorophenyl)-N2-(5-(2-hydroxyethyl)-4-methylthiazol-2-yl/pyrrolidinyl)oxalamide) 4-Chlorophenyl Thiazolyl-pyrrolidinyl 423.27 (M+H)+ Antiviral (HIV entry inhibition)
GMC-3 (N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl - Antimicrobial

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The pyridin-3-yl group in the target compound differs from the pyridin-2-yl group in S336, which is critical for umami receptor (TAS1R1/TAS1R3) activation . Pyridin-3-yl may alter binding affinity or selectivity in therapeutic targets.
  • Branched methoxyalkyl chains (e.g., 1-methoxypropan-2-yl) are rare in the literature compared to aromatic (e.g., dimethoxybenzyl in S336) or halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in Compound 28). These groups may improve solubility but reduce metabolic oxidation rates .

Antiviral oxalamides (e.g., Compound 15) exhibit moderate efficacy (IC50 values in µM range) against HIV entry, with stereochemistry and thiazole rings influencing potency . Halogenated analogs (e.g., Compound 28) show enhanced antimicrobial activity, likely due to increased lipophilicity and target binding .

Pyridyl groups are often metabolized via oxidation or glucuronidation, which could influence clearance rates in vivo .

Biological Activity

N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C₁₈H₂₁N₃O₃
Molecular Weight 305.37 g/mol
CAS Number 1428351-48-7
Boiling Point Not available
Melting Point Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The precise mechanism can vary depending on the biological context, but it often involves binding to active sites on enzymes or receptors, thereby modulating their activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that oxalamides can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT116), and ovarian cancer cells (OVCAR-3) . The effectiveness of these compounds is often assessed using cell viability assays such as the MTT assay, which measures the metabolic activity of cells.

Antimicrobial Properties

In addition to anticancer activity, this compound may possess antimicrobial properties. Similar oxalamides have been investigated for their ability to inhibit bacterial growth and could serve as potential leads for developing new antimicrobial agents .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the antitumor effects of oxalamide derivatives on various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells .
  • Inhibition Studies : In vitro assays have been conducted to assess the inhibition of specific enzymes by oxalamide derivatives. For example, compounds were tested against α-amylase and acetylcholinesterase, showing promising inhibitory effects that suggest potential therapeutic applications in managing diabetes and Alzheimer's disease .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationships of oxalamides has revealed that modifications in chemical structure significantly influence their biological activity. For instance, variations in substituents on the pyridine ring can enhance or diminish anticancer efficacy .

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